3-(Triphenylphosphonio)propane-1-sulfonate
Description
3-(Triphenylphosphonio)propane-1-sulfonate (CAS 116154-22-4) is a zwitterionic compound with the molecular formula C21H21O3PS and a molecular weight of 384.43 g/mol. It consists of a positively charged triphenylphosphonium group and a negatively charged sulfonate group, enabling unique solubility properties in both polar and nonpolar media. This compound is typically stored as a desiccated powder at room temperature . Its structural features make it valuable in applications such as ion-exchange materials, phase-transfer catalysis, and biochemical assays where charged interfaces are critical.
Properties
IUPAC Name |
3-triphenylphosphaniumylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3PS/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFGCXPLGAAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584188 | |
| Record name | 3-(Triphenylphosphaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116154-22-4 | |
| Record name | 3-(Triphenylphosphaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Triphenylphosphonio)propane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with 3-bromopropane-1-sulfonic acid or its sodium salt, which reacts with TPP in a polar aprotic solvent such as ethanol or acetonitrile. The reaction typically proceeds under reflux (80–120°C) for 24–48 hours. For example:
Key parameters include:
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Molar ratio : A 1:1.2 molar ratio of TPP to alkyl halide ensures complete conversion.
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Solvent selection : Ethanol enhances solubility of ionic intermediates, while acetonitrile accelerates reaction kinetics.
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Purification : Recrystallization using dichloromethane/diisopropyl ether yields a white precipitate with >95% purity.
Yield and Scalability
Reported yields range from 70% to 85%, with scalability demonstrated at the 10–100 gram scale. Impurities such as unreacted TPP or residual halides are minimized via vacuum filtration and repeated washing with ether.
Ring-Opening of 1,3-Propane Sultone with Triphenylphosphine
An alternative approach utilizes 1,3-propane sultone, a cyclic sulfonic ester, as the sulfonate precursor. This method exploits the sultone’s electrophilic character, enabling nucleophilic attack by TPP to form the desired phosphonium-sulfonate adduct.
Synthetic Procedure
The reaction is conducted under anhydrous conditions at elevated temperatures (100–150°C) without solvent:
Critical steps :
Advantages and Limitations
This route offers a streamlined one-step synthesis with yields up to 90%. However, sultone availability and handling challenges (e.g., moisture sensitivity) limit industrial applicability.
Sulfonation of Preformed Phosphonium Intermediates
A less common but versatile strategy involves post-synthetic sulfonation of a preformed phosphonium bromide. This two-step method first synthesizes 3-(triphenylphosphonio)propane-1-bromide, followed by sulfite displacement.
Stepwise Synthesis
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Alkylation : TPP reacts with 1,3-dibromopropane in ethanol, forming 3-(triphenylphosphonio)propane-1-bromide.
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Sulfite displacement : The bromide intermediate undergoes nucleophilic substitution with sodium sulfite (Na₂SO₃) in aqueous medium:
Optimization :
Yield and Purity
Final yields average 65–75%, with purity >98% after ion-exchange chromatography. This method is advantageous for laboratories with limited access to sultones.
Catalytic Dehydration-Hydrogen Sulfite Addition
A novel patent-pending method combines dehydration of 3-hydroxypropanesulfonic acid with subsequent phosphonium formation. This approach addresses raw material accessibility issues.
Reaction Sequence
Process Efficiency
This integrated method achieves an overall yield of 82–88%, with total process time under 24 hours. It is particularly suited for large-scale production due to recyclable intermediates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation of Alkyl Halide | 70–85 | >95 | High | Moderate |
| Sultone Ring-Opening | 85–90 | >99 | Moderate | Low |
| Sulfonation of Intermediate | 65–75 | >98 | High | High |
| Dehydration-Addition | 82–88 | >97 | High | Moderate |
Key observations :
Chemical Reactions Analysis
Types of Reactions
3-(Triphenylphosphonio)propane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted at elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are performed under an inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are alkylated or arylated derivatives of this compound.
Oxidation Reactions: The major products are sulfone derivatives.
Reduction Reactions: The major products are sulfinate derivatives.
Scientific Research Applications
3-(Triphenylphosphonio)propane-1-sulfonate has a wide range of scientific research applications:
Industry: It is used in the preparation of ionic liquids and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Triphenylphosphonio)propane-1-sulfonate involves its ability to act as a zwitterion. This property allows it to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions and organic molecules, facilitating catalytic reactions.
Pathways Involved: It participates in redox reactions and can alter the electronic properties of materials it interacts with, such as indium tin oxide in solar cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the propane-1-sulfonate backbone but differ in substituent groups, leading to distinct properties and applications:
ProteaseMAX (Sodium 3-((1-(furan-2-yl)undecyloxy)carbonylamino)propane-1-sulfonate)
- Molecular Formula : C21H33NNaO6S
- Molecular Weight : 425.51 Da
- Key Features :
- Application : Used in cell lysis buffers with 10% acetonitrile to improve hydrophobic protein recovery .
3-(N,N-Dimethyl-N-hexadecylammonio)propane-1-sulfonate
- Molecular Formula: C21H44NO3S
- Key Features :
- Application : Used as a plant growth regulator and herbicide due to its surfactant properties .
Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate (PTZ-343)
- Molecular Formula : C15H14NNaO3S2
- Molecular Weight : 343.40 g/mol
- Key Features: Contains a phenothiazine group, enabling redox activity and electron transfer. Enhances horseradish peroxidase (HRP) chemiluminescence intensity by 10–100 fold .
- Application : Critical in chemiluminescence-based assays for biomedical research .
3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate (Amidosulfobetain-16)
- Key Features :
Sulfobetaine-Based Deep Eutectic Solvents (DESs)
- Examples : 3-(N,N-Dimethylbutylammonio)propane-1-sulfonate and 3-(1-methylimidazolium)propane-1-sulfonate.
- Key Features: Ionic groups enable high polarity and low volatility, ideal for green solvent applications. Used in fabricating polyacrylonitrile (PAN) membranes for separation technologies .
Comparative Data Table
Key Research Findings
ProteaseMAX outperforms traditional detergents like SDS in maintaining protein integrity during LC-MS analysis due to its mild denaturation properties .
PTZ-343 increases HRP-based chemiluminescence signal duration by stabilizing reactive intermediates, a property absent in phosphonium-based compounds .
Zwitterionic surfactants (e.g., Amidosulfobetain-16 ) exhibit lower critical micelle concentrations (CMCs) compared to this compound, enhancing their efficiency in industrial formulations .
Sulfobetaine DESs demonstrate superior membrane-forming capabilities compared to phosphonium-based ionic liquids, attributed to their balanced hydrophilicity .
Biological Activity
3-(Triphenylphosphonio)propane-1-sulfonate (TPPTS) is an organophosphorus compound characterized by its zwitterionic nature and sulfonic acid functionality. With the molecular formula and a molecular weight of 384.43 g/mol, TPPTS has garnered attention for its diverse applications in chemical synthesis and biological research, particularly in the fields of catalysis and antimicrobial activity.
- CAS Number : 116154-22-4
- Molecular Weight : 384.434 g/mol
- Chemical Structure : Chemical Structure
Biological Activity Overview
TPPTS has been studied for its biological activities, particularly its antimicrobial properties and its role as a catalyst in various chemical reactions. The compound acts primarily through its interactions with biological membranes and enzymes.
Antimicrobial Activity
TPPTS has demonstrated significant antimicrobial activity against various pathogens, including fungi such as Phytophthora capsici and Phytophthora citricola. This activity is attributed to the compound's ability to disrupt cellular processes in microbial cells, leading to cell death.
The mechanism by which TPPTS exerts its biological effects involves several pathways:
- Membrane Disruption : TPPTS can interact with lipid membranes, altering permeability and leading to the leakage of intracellular components.
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism, thereby hindering growth.
- Catalytic Activity : TPPTS is also used as a catalyst in esterification reactions, enhancing the efficiency of chemical processes while potentially influencing biological systems indirectly through product formation.
Research Findings
Recent studies have highlighted the effectiveness of TPPTS in various applications:
- Antimicrobial Studies : Research indicates that TPPTS exhibits a minimum inhibitory concentration (MIC) against Phytophthora species, validating its potential as a biocontrol agent in agriculture.
- Catalytic Applications : TPPTS has been utilized as a catalyst in green chemistry applications, particularly in the synthesis of esters from alcohols and acids, showcasing its versatility beyond biological activity.
Case Studies
- Study on Antifungal Properties : A study published in ACS Applied Materials & Interfaces reported that TPPTS-modified indium tin oxide (ITO) surfaces exhibited enhanced antifungal properties when incorporated into polymer solar cells, suggesting potential applications in agricultural technology .
- Esterification Reactions : In a study focused on sustainable chemistry, TPPTS was shown to catalyze esterification reactions effectively, leading to high yields while minimizing waste .
Comparative Analysis
The following table summarizes the biological activities of TPPTS compared to other similar compounds:
| Compound | Antimicrobial Activity | Catalytic Efficiency | Unique Features |
|---|---|---|---|
| This compound (TPPTS) | High against Phytophthora spp. | Effective in green chemistry | Zwitterionic nature enhances solubility |
| Triphenylphosphine | Moderate | Low | Less soluble in water |
| Phosphotungstic acid salt | High | Very high | Strong acid catalyst |
Q & A
Q. What are the key synthetic routes for preparing 3-(Triphenylphosphonio)propane-1-sulfonate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves quaternization of triphenylphosphine with a propane sulfonate precursor. For example, phosphonium salts can be synthesized by reacting triphenylphosphine with sulfonate-containing alkyl halides under controlled temperatures (e.g., -78°C to room temperature) in anhydrous solvents like CH₂Cl₂. Precipitation with diethyl ether followed by recrystallization improves purity . Reaction stoichiometry, solvent polarity, and temperature are critical: excess alkylating agents increase yield but may introduce byproducts, while low temperatures minimize side reactions. Purity (>99%) is confirmed via HPLC or GC analysis .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its zwitterionic nature?
Methodological Answer: Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ³¹P) and FT-IR spectroscopy. The ³¹P NMR signal at δ ~20–25 ppm confirms the phosphonium center, while sulfonate resonance in ¹H/¹³C NMR (e.g., δ 3.0–3.5 ppm for -CH₂-SO₃⁻) validates the zwitterionic structure. IR peaks near 1040 cm⁻¹ (S=O stretching) and 1150 cm⁻¹ (P-C aromatic) further support the structure . Elemental analysis and mass spectrometry (ESI-MS) ensure stoichiometric accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: The compound is classified as an eye and skin irritant (H319/H315). Researchers must wear nitrile gloves, safety goggles, and lab coats. Work should occur in a fume hood to avoid inhalation. Waste must be segregated in labeled containers for professional disposal, as improper handling risks environmental contamination .
Advanced Research Questions
Q. What role does this compound play in modifying the work function of indium tin oxide (ITO) in inverted polymer solar cells (PSCs), and how does this affect device efficiency?
Methodological Answer: As a zwitterionic interfacial layer, the compound reduces ITO’s work function by forming a dipole layer via sulfonate (-SO₃⁻) and phosphonium (+PPh₃) groups. This enhances electron extraction, increasing power conversion efficiency (PCE) by ~15%. Device optimization involves spin-coating the compound (1–2 mg/mL in methanol) onto ITO, followed by thermal annealing (80°C, 10 min) to ensure uniform morphology .
Q. How can this compound be utilized as a precursor for green catalysts in esterification reactions, and what are the mechanistic insights into its catalytic activity?
Methodological Answer: The sulfonic acid group (-SO₃H) acts as a Brønsted acid in heteropolyacid catalysts like triphenyl-(3-sulfopropyl)phosphonium phosphotungstate. Mechanistically, it protonates carbonyl groups, accelerating nucleophilic attack by alcohols. Catalyst preparation involves ion exchange between the zwitterion and phosphotungstic acid in ethanol, followed by vacuum drying. Yields >90% are achieved under solvent-free conditions at 80°C, with recyclability up to 5 cycles .
Q. What are the challenges in integrating this compound into zwitterionic polymers for antifouling applications, and how do synthesis parameters influence polymer performance?
Methodological Answer: Challenges include maintaining zwitterionic balance during polymerization and avoiding phase separation. Radical polymerization with acrylate/methacrylate monomers (e.g., 3-(dimethylamino)propyl methacrylate) at 60–70°C in DMF ensures homogeneity. A monomer-to-initiator ratio of 100:1 (AIBN) optimizes molecular weight (Mn ~50 kDa). The resulting polymers reduce protein adsorption by >80% in PBS, validated via quartz crystal microbalance (QCM) .
Q. How does this compound perform in deep eutectic solvents (DESs) for membrane fabrication, and what physicochemical properties are critical for compatibility?
Methodological Answer: In DESs with camphorsulfonic acid, the compound enhances ionic conductivity (up to 2.5 mS/cm) and thermal stability (>200°C). Compatibility requires a 1:1 molar ratio to maintain hydrogen-bonding networks. Membranes cast from these DESs show 90% rejection of NaCl in desalination tests, attributed to the zwitterion’s hydrophilicity and charge screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
